1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid
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Description
“1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1094714-85-8 . It has a molecular weight of 295.36 . The compound is typically in powder form and is used for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H17NO4S . The InChI code for this compound is 1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Carboxylic Acid Isosteres and Drug Design
Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group due to their similar pK(a) values, demonstrating the potential for these compounds to effectively substitute carboxylic acids in drug molecules. This substitution strategy was explored through the synthesis and evaluation of thromboxane A2 prostanoid (TP) receptor antagonists, highlighting the cyclopentane-1,3-dione unit's utility in drug design for producing compounds with nanomolar IC(50) and K(d) values comparable to their carboxylic acid-containing counterparts (Ballatore et al., 2011). Further research on cyclopentane-1,2-diones as potential bio-isosteres for carboxylic acids corroborates these findings, indicating potent TP receptor antagonist activity in derivatives where the carboxylic acid moiety is replaced by the cyclopentane-1,2-dione unit, suggesting a promising avenue for the development of new therapeutic agents (Ballatore et al., 2014).
Catalytic Functionalization and Carboxylation
Vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids has been demonstrated, showing the transformation of cyclopentane among other alkanes into carboxylic acids under mild conditions. This process involves vanadium (IV) and (V) complexes, indicating a method for the functionalization of alkanes to produce carboxylic acids, which could potentially be applied to or inspired by the functionalization of compounds similar to 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid (Reis et al., 2005).
Synthesis of Structurally Complex Amino Acids
Research on the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid introduces methodologies potentially applicable to the synthesis of derivatives of this compound. These synthetic routes offer a way to access complex amino acids with specific stereochemistry, which are valuable in drug development and biological studies, showing the versatility and synthetic utility of cyclopentane-based carboxylic acids (Jakubowska et al., 2015).
Properties
IUPAC Name |
1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMXTCRVCWSTGP-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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